molecular formula C22H25N3O2S B11822728 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine

Cat. No.: B11822728
M. Wt: 395.5 g/mol
InChI Key: XNIVFQNBJRYMTJ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with pyrrol and tosylpyrrolidin groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrol ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution on the pyridine ring:

    Reaction conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis processes, often involving continuous flow reactors and automated systems to handle large volumes of reactants and products efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrol ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the tosyl group, potentially yielding different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrol rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum may be used in some reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted or functionalized derivatives of the original compound.

Scientific Research Applications

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine may have applications in:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It could involve binding to enzymes or receptors, altering biochemical pathways, or interacting with cellular structures. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine: Lacks the tosylpyrrolidin group, potentially altering its chemical properties and applications.

    5-(1-Tosylpyrrolidin-2-yl)pyridine: Lacks the dimethylpyrrol group, which may affect its reactivity and biological activity.

Uniqueness

The presence of both the dimethylpyrrol and tosylpyrrolidin groups in 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine may confer unique chemical properties, such as increased stability or specific reactivity patterns, making it distinct from similar compounds.

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C22H25N3O2S/c1-16-6-11-20(12-7-16)28(26,27)24-14-4-5-21(24)19-10-13-22(23-15-19)25-17(2)8-9-18(25)3/h6-13,15,21H,4-5,14H2,1-3H3

InChI Key

XNIVFQNBJRYMTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N4C(=CC=C4C)C

Origin of Product

United States

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